![molecular formula C12H8BrI B8113524 3-Bromo-4-iodo-1,1'-biphenyl](/img/structure/B8113524.png)
3-Bromo-4-iodo-1,1'-biphenyl
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Overview
Description
3-Bromo-4-iodo-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrI It is a biphenyl derivative, where the biphenyl core is substituted with a bromine atom at the third position and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodo-1,1’-biphenyl typically involves halogenation reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For example, the reaction of 3-bromo-1,1’-biphenyl with 4-iodophenylboronic acid under these conditions can yield 3-Bromo-4-iodo-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 3-Bromo-4-iodo-1,1’-biphenyl may involve similar halogenation and cross-coupling reactions, scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it can form new carbon-carbon bonds with other aryl or alkyl groups.
Oxidation and Reduction Reactions: The biphenyl core can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others, used to dissolve the reactants and facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biphenyl derivatives with different substituents .
Scientific Research Applications
Chemical Synthesis
1.1 Organic Synthesis Intermediates
3-Bromo-4-iodo-1,1'-biphenyl serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine and iodine substituents allow for versatile reactions such as cross-coupling reactions with organometallic reagents (e.g., Grignard reagents or lithium reagents), enabling the formation of biphenyl derivatives that are essential in pharmaceuticals and agrochemicals.
1.2 Cross-Coupling Reactions
The compound is particularly valuable in Suzuki and Stille coupling reactions. These reactions utilize the halogen atoms for coupling with various boronic acids or organotin compounds, leading to the formation of biaryl compounds that are pivotal in the development of liquid crystals and OLED materials. For example, this compound has been utilized to synthesize liquid crystal monomers that exhibit desirable optical properties for display technologies .
Material Science
2.1 Liquid Crystal Displays (LCDs)
Due to its structural properties, this compound is employed in the production of liquid crystal materials. The compound's biphenyl structure contributes to the mesogenic properties required for liquid crystal applications. Research indicates that derivatives of this compound can enhance the thermal stability and electro-optical performance of LCDs .
2.2 OLED Materials
In organic light-emitting diode (OLED) technology, this compound acts as a precursor for synthesizing emissive materials. The ability to modify its structure through various substitution reactions allows for tuning the photophysical properties necessary for efficient light emission .
Pharmaceutical Applications
3.1 Drug Development
The compound's halogenated biphenyl structure is significant in medicinal chemistry, where it serves as a scaffold for developing new pharmaceutical agents. Its reactivity allows it to participate in various functionalization reactions that lead to biologically active compounds . For instance, modifications on the biphenyl scaffold can yield potential anti-cancer agents or anti-inflammatory drugs.
3.2 Mechanistic Studies
Research involving this compound has also contributed to mechanistic studies in drug metabolism and interaction with biological targets. Understanding how this compound interacts at a molecular level with enzymes or receptors can provide insights into its pharmacological effects .
Case Studies and Research Findings
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for biaryl compounds | Facilitates Suzuki and Stille reactions |
Material Science | Used in liquid crystal and OLED materials | Enhances thermal stability and electro-optical properties |
Pharmaceutical Development | Scaffold for drug design | Potential anti-cancer agents derived from modifications |
Mechanistic Studies | Interaction studies with biological targets | Insights into pharmacological mechanisms |
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodo-1,1’-biphenyl in chemical reactions involves the activation of the bromine and iodine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-iodo-1,1’-biphenyl: Similar structure but with different substitution pattern.
3-Chloro-4-iodo-1,1’-biphenyl: Similar structure with chlorine instead of bromine.
3-Bromo-4-fluoro-1,1’-biphenyl: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-4-iodo-1,1’-biphenyl is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
3-Bromo-4-iodo-1,1'-biphenyl is an organohalogen compound characterized by the presence of bromine and iodine substituents on a biphenyl framework. This compound, with the molecular formula C12H8BrI and a molecular weight of 359 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant studies and data.
The unique arrangement of halogen atoms in this compound influences its reactivity and biological interactions. The compound can undergo various reactions such as:
- Substitution Reactions : The bromine and iodine atoms can be replaced by other functional groups.
- Cross-Coupling Reactions : It can participate in reactions like the Suzuki-Miyaura reaction to form new carbon-carbon bonds.
- Oxidation and Reduction Reactions : The biphenyl core can be modified to create different derivatives .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of halogenated biphenyl derivatives, including this compound. A notable study demonstrated that halogenated compounds exhibit varying degrees of activity against different bacterial strains. The minimal inhibitory concentration (MIC) for related compounds ranged from 0.48 to 1000 µg/mL against various Gram-positive bacteria .
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Compound A | 0.48 | Staphylococcus aureus |
Compound B | 15.62 | Enterococcus faecalis |
This table highlights the potential for this compound to exhibit significant antimicrobial activity, although specific data for this compound is still under investigation.
Anticancer Activity
Research into the anticancer effects of halogenated biphenyls has revealed promising results. A study focused on various biphenyl derivatives indicated that some exhibit cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma) and LN-229 (glioblastoma). For instance, related compounds showed IC50 values indicating effective inhibition of cell viability .
Cell Line | Compound | IC50 (µM) |
---|---|---|
HepG2 | TBD | TBD |
LN-229 | TBD | TBD |
MCF-7 | TBD | TBD |
These findings suggest that this compound may also possess anticancer properties warranting further exploration.
The mechanism through which this compound exerts its biological effects is likely related to its ability to interact with biological macromolecules. Studies indicate that halogen bonding can influence protein folding and function, enhancing binding affinity towards target proteins . This property is particularly relevant in drug design where specificity is crucial.
Case Studies
Recent research has highlighted the potential applications of halogenated biphenyls in medicinal chemistry. For example:
- Case Study on Antimicrobial Efficacy : A study assessing various halogenated compounds found that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with MIC values significantly lower than those of non-halogenated analogs .
- Case Study on Anticancer Properties : Another investigation into biphenyl derivatives demonstrated their cytotoxicity against multiple cancer cell lines, suggesting a pathway for developing novel anticancer agents based on the structure of this compound .
Properties
IUPAC Name |
2-bromo-1-iodo-4-phenylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLKZHFRDFSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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